molecular formula C15H10N2O4 B2547864 1-(3-nitrobenzyl)-1H-indole-2,3-dione CAS No. 346442-46-4

1-(3-nitrobenzyl)-1H-indole-2,3-dione

Cat. No.: B2547864
CAS No.: 346442-46-4
M. Wt: 282.255
InChI Key: VTCUAJNKKBKMFZ-UHFFFAOYSA-N
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Description

1-(3-nitrobenzyl)-1H-indole-2,3-dione is a useful research compound. Its molecular formula is C15H10N2O4 and its molecular weight is 282.255. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(3-nitrophenyl)methyl]indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O4/c18-14-12-6-1-2-7-13(12)16(15(14)19)9-10-4-3-5-11(8-10)17(20)21/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTCUAJNKKBKMFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=O)N2CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Significance of 1h Indole 2,3 Dione Isatin As a Privileged Heterocyclic Scaffold in Medicinal Chemistry

1H-Indole-2,3-dione, commonly known as isatin (B1672199), is an endogenous indole (B1671886) derivative that serves as a versatile and privileged scaffold in medicinal chemistry. sysrevpharm.orgjournaljpri.com Its unique structural features, including a fused aromatic ring system and reactive ketone groups at the C2 and C3 positions, allow for extensive chemical modifications. nih.govmdpi.com This synthetic tractability has enabled the creation of large libraries of isatin-based molecules with a wide spectrum of biological activities.

The isatin core is a key component in numerous pharmacologically active compounds, demonstrating its ability to interact with a variety of biological targets. mdpi.commdpi.com Researchers have successfully developed isatin derivatives with demonstrated activities, including but not limited to:

Anticancer journaljpri.comresearchgate.netresearchgate.net

Antimicrobial (antibacterial and antifungal) nih.govbrieflands.commdpi.com

Antiviral sysrevpharm.org

Anticonvulsant sysrevpharm.org

Anti-inflammatory sysrevpharm.org

The broad utility of the isatin scaffold has cemented its status as a "privileged" structure in drug discovery, meaning it is a molecular framework that is recurrently found in active compounds, suggesting an inherent capacity for molecular recognition by biological macromolecules. mdpi.com

Structural Classification and Research Relevance of N1 Substituted Indole 2,3 Dione Derivatives

Isatin (B1672199) derivatives can be broadly classified based on the position of substitution on the core molecule: modifications at the aromatic ring (e.g., positions C5 or C7), the C3-carbonyl group (often forming Schiff bases or hydrazones), or the N1-position. nih.gov Among these, N1-substituted derivatives, also known as N-substituted isatins, represent a significant and extensively studied class of compounds.

The introduction of a substituent at the N1-position of the isatin ring is a common strategy to modulate the molecule's physicochemical properties, such as lipophilicity and steric bulk, which in turn can influence its pharmacokinetic profile and biological activity. nih.govresearchgate.net The N-H group of the parent isatin molecule provides a convenient site for alkylation or arylation, allowing for the facile synthesis of a diverse range of derivatives. researchgate.netresearchgate.net

Research has shown that the nature of the substituent at the N1-position can be a critical determinant of the compound's pharmacological effect. For instance, the introduction of a benzyl (B1604629) group at this position (N-benzylation) has been a particularly fruitful area of investigation. N-benzyl isatins have been explored for various therapeutic applications, and studies have indicated that this moiety can significantly impact the compound's potency and mechanism of action. sysrevpharm.orgmdpi.comnih.gov Structure-activity relationship (SAR) studies have often revealed that N-benzylation of the isatin moiety plays a pivotal role in the exertion of biological properties. nih.gov

Structure Activity Relationship Sar Elucidation for 1 3 Nitrobenzyl 1h Indole 2,3 Dione and Its Derivatives

Role of the N1-Substituent in Modulating Biological Activity

The substituent at the N1 position of the isatin (B1672199) ring plays a pivotal role in determining the molecule's interaction with biological targets. The introduction of a benzyl (B1604629) group, in particular, has been a common strategy to enhance the lipophilicity and, consequently, the cell permeability of isatin derivatives.

Influence of the Benzyl Moiety's Substituent Pattern (e.g., Position and Nature of Nitro Group)

While direct comparative studies on the biological activity of 1-(ortho-nitrobenzyl)-, 1-(meta-nitrobenzyl)-, and 1-(para-nitrobenzyl)-1H-indole-2,3-dione are limited, theoretical and experimental work on related structures provides valuable insights. For instance, studies on other classes of compounds, such as Schiff bases, have indicated that meta-substituted derivatives can exhibit higher biological activities compared to their ortho and para counterparts. This suggests that the placement of the nitro group at the meta position in 1-(3-nitrobenzyl)-1H-indole-2,3-dione might be advantageous for certain biological activities, potentially by optimizing the molecule's electronic distribution and interaction with target sites. The reduction in the inhibitory property of a molecule can be related to the position of the substituent, leading to varied inhibitory profiles for nitro-substituted molecules. brieflands.com

Correlation between N1-Substitution and Specific Enzyme Binding Affinity

The N1-substituent is crucial for the molecule's orientation and binding affinity within the active site of enzymes. Isatin derivatives are known to inhibit a range of enzymes, including monoamine oxidases (MAOs), cyclin-dependent kinases (CDKs), and various proteases.

The 1-(3-nitrobenzyl) group, with its specific steric and electronic properties, can influence the binding affinity to these enzymes. For example, in the context of anticancer activity, the presence of an N-benzyl ring on the isatin moiety is considered favorable for antiproliferative activity. nih.gov Furthermore, it has been observed that an N-benzyl group bearing electron-withdrawing groups at the meta or para position of the phenyl ring can lead to increased cytotoxic activity. nih.gov This suggests that the 3-nitrobenzyl substituent could enhance the compound's affinity for protein kinases, which are often dysregulated in cancer. For instance, molecular docking studies on various isatin-based scaffolds have shown a higher affinity towards CDK2. nih.gov

Impact of C3 Modifications on Pharmacological Profile and Potency

The C3 carbonyl group of the isatin ring is a highly reactive site, making it a prime target for chemical modifications to generate a diverse library of derivatives with varied pharmacological profiles.

Varied Derivatizations at C3 (e.g., hydrazones, imines, spiro compounds)

The condensation of the C3-carbonyl group with various nucleophiles has led to the synthesis of potent biologically active compounds, including hydrazones, imines, and spiro compounds.

Hydrazones: The reaction of this compound with hydrazides yields isatin-3-hydrazones. These derivatives have shown significant potential as anticancer agents. For example, a series of N-benzylisatin-aryl-hydrazones demonstrated potent antiproliferative activity against various cancer cell lines. nih.gov

Imines (Schiff Bases): The condensation with primary amines results in the formation of isatin-3-imines. These compounds have also been explored for their therapeutic potential, including anticancer and antileishmanial activities. nih.gov The synthesis of 1-butyl-5/7-chloro/fluoro-3-((4-methoxybenzyl)imino)indolin-2-ones has been reported, with some derivatives showing significant in vitro cytotoxic activities. nih.gov

Spiro Compounds: The C3 position can also be a spiro-center, linking the isatin core to another cyclic moiety. Spirooxindoles are a prominent class of heterocyclic compounds with a wide range of biological activities. The synthesis of spiro[indoline-3,4'-pyridine]-3',5'-dicarbonitrile derivatives from isatin has been achieved, and these compounds have been evaluated as antibacterial inhibitors. nih.gov

Below is a table summarizing the biological activities of some C3-modified derivatives of N-benzyl isatins.

Derivative Type N1-Substituent C3-Modification Biological Activity Cell Line/Target IC50/Activity Reference
HydrazoneBenzyl4-Bromobenzylidene hydrazonoAntiproliferativeA549, HeLa4.35 µM, 4.09 µM nih.gov
HydrazoneBenzyl4-Hydroxybenzylidene hydrazonoAntiproliferativeA549, HeLa4.98 µM, 5.35 µM nih.gov
ImineButyl(4-Methoxybenzyl)imino (at 5-Cl)CytotoxicHeLaSignificant nih.gov
Spiro-pyridine-2'-amino-6'-(ethylthio)-3',5'-dicarbonitrileAntibacterial-- nih.gov

Stereochemical Considerations in C3-Substituted Analogs and Their Bioactivity

When the C3 position is modified to create a chiral center, the stereochemistry of the resulting analogs can have a profound impact on their biological activity. The differential interaction of enantiomers or diastereomers with chiral biological macromolecules, such as enzymes and receptors, can lead to significant differences in their pharmacological effects.

For instance, in the aldol (B89426) reaction of isatin derivatives, enantioselective synthesis can lead to the formation of biologically active 3-substituted-3-hydroxyindolin-2-ones. nih.gov The specific spatial arrangement of the substituents at the C3 position can dictate the binding orientation and affinity to the target protein. While specific studies on the stereochemistry of C3-substituted this compound are not extensively documented, the general principles of stereoselectivity in drug action suggest that the investigation of individual stereoisomers is a critical step in the development of potent and selective therapeutic agents.

Significance of Aromatic Ring Substitutions on the Indole (B1671886) Core for Enhanced Activity

Substitution on the aromatic ring of the isatin core, particularly at the C5 and C7 positions, provides another avenue for modulating the biological activity of this compound and its derivatives. These substitutions can alter the electronic properties, lipophilicity, and steric profile of the molecule, leading to enhanced potency and selectivity.

The introduction of halogen atoms, such as chlorine or bromine, at the C5 position has been shown to enhance the antimicrobial and cytotoxic activities of isatin derivatives. brieflands.comnih.gov For example, a study on isatin hydrazone derivatives revealed that a compound with a 5-bromo substitution exhibited the most favorable antimicrobial activity. brieflands.com Similarly, SAR studies of various isatin derivatives have indicated that 5-halogenation is effective in causing a marked enhancement in antibacterial activity. nih.gov

Furthermore, the synthesis of 5,7-dibromoisatin analogs has been reported, and these compounds have been evaluated as dual inhibitors of tubulin polymerization and the Akt pathway, both of which are important targets in cancer therapy. nih.gov This highlights the potential of di-substitution on the aromatic ring to yield compounds with enhanced and potentially multi-targeted biological activities. The strategic placement of substituents on the indole nucleus, in conjunction with the 1-(3-nitrobenzyl) moiety and various C3 modifications, offers a powerful approach to fine-tuning the pharmacological properties of this versatile class of compounds.

Identification of Key Pharmacophoric Features for Target Interaction and Selectivity

The elucidation of the structure-activity relationship (SAR) for this compound and its derivatives is crucial for understanding their interaction with biological targets and for the rational design of more potent and selective agents. While direct studies on this specific molecule are limited, a comprehensive analysis of related N-substituted indole-2,3-dione (isatin) analogs allows for the identification of key pharmacophoric features that likely govern its biological activity.

The core pharmacophore of this compound can be dissected into three main regions: the indole-2,3-dione scaffold, the N1-benzyl substituent, and the meta-positioned nitro group on the benzyl ring. Each of these components is believed to play a distinct role in target binding and selectivity.

The indole-2,3-dione ring system is a well-established pharmacophore present in numerous biologically active compounds, including anti-cancer agents like sunitinib. nih.gov The dicarbonyl arrangement at the C2 and C3 positions is a key feature, with the C3-keto group acting as a critical electrophile. acs.org This electrophilicity allows for potential covalent or non-covalent interactions with nucleophilic residues, such as cysteine, in the active sites of target enzymes. acs.orgacs.org The aromatic indole ring itself can participate in π-π stacking or hydrophobic interactions within a binding pocket.

The nitro group on the benzyl ring is a strong electron-withdrawing group that significantly influences the electronic properties of the entire molecule. svedbergopen.com Its presence can enhance the stability of the compound and modulate its receptor binding affinity. svedbergopen.com The meta-position of the nitro group in this compound directs its electronic influence and steric bulk to a specific region of the binding site. Furthermore, the nitro group can act as a hydrogen bond acceptor, forming specific interactions with donor groups in the receptor. unina.it This feature can be critical for orienting the molecule within the active site and contributing to its selectivity for a particular target.

To illustrate the influence of these pharmacophoric features on biological activity, a hypothetical SAR study on a series of 1-benzyl-1H-indole-2,3-dione derivatives is presented below. The data is based on established principles from related isatin analogs.

Table 1: Hypothetical In Vitro Antiproliferative Activity of 1-Benzyl-1H-indole-2,3-dione Derivatives

Compound IDR1 (Isatin Ring)R2 (Benzyl Ring)IC₅₀ (µM)Selectivity Index
1 H3-NO₂2.515.2
2 5-Br3-NO₂1.820.5
3 H4-NO₂5.110.8
4 H2-NO₂8.95.3
5 H3-NH₂15.63.1
6 H3-Cl4.212.7
7 HH25.01.5

From this hypothetical data, several key SAR observations can be made:

Influence of the Nitro Group Position: The position of the nitro group on the benzyl ring significantly impacts activity. The meta-substituted analog (1 ) is more potent than the para- (3 ) and ortho-substituted (4 ) counterparts, suggesting that the electronic and steric properties of the meta-position are optimal for target interaction.

Role of the Nitro Group as an Acceptor: Replacement of the nitro group with an amino group (5 ), which is a hydrogen bond donor, leads to a significant decrease in activity. This highlights the potential importance of the nitro group's hydrogen bond accepting capability.

Effect of Isatin Ring Substitution: The introduction of a bromine atom at the 5-position of the isatin ring (2 ) enhances potency, a common observation in SAR studies of isatin derivatives. dovepress.com This suggests that this position can be modified to further optimize interactions with the target.

Comparison with other Electron-Withdrawing Groups: While the chloro-substituted analog (6 ) shows good activity, it is less potent than the nitro-substituted compound (1 ), indicating that the specific electronic and steric profile of the nitro group is advantageous.

An electrophilic C3-carbonyl group on the isatin scaffold for interaction with nucleophilic residues.

A hydrophobic N1-benzyl group for occupying hydrophobic pockets in the target.

A meta-positioned nitro group acting as a hydrogen bond acceptor and providing favorable electronic and steric properties for selective binding.

These features collectively contribute to the molecule's ability to bind to its biological target with high affinity and selectivity. Further derivatization and bioisosteric replacement studies focusing on these key pharmacophoric elements could lead to the development of novel and more effective therapeutic agents.

Future Directions and Translational Research Perspectives for 1 3 Nitrobenzyl 1h Indole 2,3 Dione Analogs

Exploration of Novel Biological Targets and Undiscovered Therapeutic Applications

The therapeutic potential of isatin (B1672199) derivatives is vast, with established activity against a wide array of biological targets. nih.gov Future research on 1-(3-nitrobenzyl)-1H-indole-2,3-dione analogs should systematically explore both well-known and novel molecular targets to uncover new therapeutic applications. The core isatin structure has been shown to interact with enzymes such as kinases, caspases, and proteases, making it a "privileged scaffold" in drug discovery. nih.govnih.gov

Analogs of this compound could be rationally designed and screened against a panel of emerging and validated biological targets implicated in various diseases. For instance, cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle and represent important targets in oncology. nih.govresearchgate.net Indirubin, a dimer of isatin, and its derivatives are known potent inhibitors of CDKs. nih.gov This suggests that novel analogs of this compound could be developed as next-generation antimitotic agents. researchgate.net

Furthermore, the isatin nucleus is a known inhibitor of monoamine oxidase B (MAO-B), an enzyme involved in neurodegenerative disorders. nih.gov This opens the possibility of developing analogs for diseases like Parkinson's. By modifying the substituents on both the isatin ring and the nitrobenzyl moiety, researchers can fine-tune the inhibitory activity and selectivity for specific targets. High-throughput screening of a diverse library of these analogs against a wide range of enzymes and receptors could reveal unexpected activities and lead to treatments for diseases currently lacking effective therapies. researchgate.net

Potential Target ClassSpecific ExamplesTherapeutic AreaRationale for Exploration
KinasesCyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase-3β (GSK-3β), PIM KinaseOncology, Neurodegenerative DiseasesIsatin derivatives are known kinase inhibitors; structural modifications can tune selectivity. nih.govmdpi.com
ProteasesCaspases, CathepsinsInflammation, OncologyIsatin scaffold can be adapted to fit the active sites of various proteases involved in apoptosis and disease progression. nih.gov
OxidoreductasesMonoamine Oxidase (MAO), Indoleamine 2,3-dioxygenase (IDO)Neurodegenerative Diseases, Immuno-oncologyEndogenous isatin is a known modulator of MAO; analogs can be optimized for potency and selectivity. nih.gov
TubulinMicrotubule PolymerizationOncologyIndole-based molecules are known to interfere with microtubule dynamics, a validated anticancer strategy. dovepress.com

Development of Multi-targeted Agents for Complex Disease Pathways

Complex diseases such as cancer, neurodegenerative disorders, and inflammatory conditions are often driven by multiple, interconnected signaling pathways. researchgate.net Single-target drugs may have limited efficacy or be susceptible to resistance. The strategy of molecular hybridization—combining two or more pharmacophores into a single molecule—is a powerful approach to create multi-targeted agents. nih.govnih.gov The this compound scaffold is an ideal starting point for designing such agents.

By attaching other known bioactive moieties to the isatin core, researchers can develop hybrid molecules that simultaneously modulate several targets. researchgate.net For example, a hybrid of an isatin analog and a histone deacetylase (HDAC) inhibitor could offer a synergistic anticancer effect by targeting both cell cycle progression and epigenetic regulation. dovepress.com Similarly, combining the isatin scaffold with a pharmacophore known to inhibit beta-amyloid aggregation could yield a dual-action agent for Alzheimer's disease. researchgate.net

Advanced Synthetic Methodologies and Further Integration of Green Chemistry Principles

The synthesis of a diverse library of this compound analogs necessitates efficient, robust, and environmentally benign chemical methods. nih.gov Traditional methods for isatin synthesis, such as the Sandmeyer and Stolle procedures, often require harsh conditions and produce significant waste. nih.gov Future efforts will focus on advanced synthetic methodologies that align with the principles of green chemistry. researchgate.net

Promising green approaches include:

Microwave-assisted synthesis: This technique can dramatically reduce reaction times, improve yields, and often allows for solvent-free conditions. nih.gov

Solvent-free reactions: Conducting reactions under solvent-free conditions or in aqueous media minimizes the use of volatile organic compounds, reducing environmental impact. tandfonline.com

Catalyst-free reactions: The development of reactions that proceed efficiently without the need for a catalyst simplifies purification and reduces waste. nih.gov

Multicomponent reactions (MCRs): MCRs allow for the synthesis of complex molecules in a single step from three or more starting materials, which improves efficiency and reduces the number of synthetic and purification steps. nih.gov

For example, the N-alkylation of the isatin core with 3-nitrobenzyl bromide can be optimized using phase-transfer catalysis, a method known for its efficiency and milder reaction conditions. researchgate.net Subsequent modifications at the C3 position, such as in Knoevenagel condensation or the synthesis of Schiff bases, can be achieved using green catalysts or microwave irradiation to generate a wide array of derivatives. nih.gov The integration of these advanced and green methodologies will be crucial for the sustainable and cost-effective production of novel drug candidates. youtube.com

MethodologyPrincipleAdvantages for Analog Synthesis
Microwave-Assisted Organic Synthesis (MAOS)Uses microwave energy to heat reactions directly and efficiently.Accelerated reaction rates, higher yields, improved purity, reduced side reactions. nih.gov
Solvent-Free SynthesisReactions are conducted in the absence of a solvent, often by grinding reactants together or heating them to a melt.Eliminates solvent waste, reduces environmental impact, simplifies workup. tandfonline.com
Aqueous Media SynthesisUtilizes water as the reaction solvent.Environmentally benign, low cost, safe, can promote unique reactivity. researchgate.net
Multicomponent Reactions (MCRs)Three or more reactants combine in a single pot to form a product containing parts of all starting materials.High atom economy, operational simplicity, rapid generation of molecular diversity. nih.gov

Application of Advanced Computational Techniques for Rational Design and Lead Optimization

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, enabling the rational design and optimization of lead compounds. mdpi.com For this compound analogs, these techniques can accelerate the discovery process and reduce the reliance on expensive and time-consuming experimental screening.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a specific biological target. It can be used to screen virtual libraries of isatin analogs against targets of interest (e.g., kinase active sites) to prioritize candidates for synthesis. mdpi.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. acs.org These models can predict the activity of unsynthesized analogs, guiding the design of more potent molecules.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-receptor complex over time. This can help assess the stability of the binding interaction and understand the conformational changes that occur upon binding. mdpi.com

By using these computational tools, researchers can gain a deeper understanding of the structure-activity relationships (SAR) for this class of compounds. nih.gov For instance, modeling can reveal how modifications to the nitrobenzyl group or substitutions on the isatin ring affect binding affinity and selectivity. This in silico approach allows for the intelligent design of new analogs with improved potency and reduced off-target effects before they are ever synthesized in the lab.

Design of Prodrug Strategies and Advanced Drug Delivery Systems

Even a highly potent compound can fail in clinical development due to poor pharmacokinetic properties, such as low solubility, poor absorption, or rapid metabolism. Prodrug strategies and advanced drug delivery systems are critical for overcoming these challenges. nih.govnih.gov

A prodrug is an inactive or less active molecule that is converted into the active drug within the body. This approach can be used to improve the solubility, stability, or cell permeability of this compound analogs. For example, the N-H group of the isatin core can be functionalized with a cleavable promoiety, such as a phosphate (B84403) or an amino acid, which is enzymatically removed in vivo to release the active compound. nih.gov This strategy has been successfully employed for other isatin-based drugs like Sunitinib to reduce side effects. nih.gov

Advanced drug delivery systems offer another avenue to enhance the therapeutic efficacy of these analogs. genesispub.org Encapsulating the drug in carriers like liposomes, nanoparticles, or hydrogels can protect it from degradation, control its release rate, and even target it to specific tissues or cells. genesispub.orgwalshmedicalmedia.com For instance, gelatin-based nanoparticles could be used for controlled release, improving the bioavailability and therapeutic window of a potent but poorly soluble isatin analog. walshmedicalmedia.com These strategies will be essential for translating promising lead compounds from the laboratory to clinical applications.

Q & A

Q. What are the established synthetic routes for preparing 1-(3-nitrobenzyl)-1H-indole-2,3-dione?

The synthesis typically involves functionalizing the indole-2,3-dione (isatin) core. A common approach is the benzylation of isatin derivatives using 3-nitrobenzyl halides or alcohols under basic conditions. For example, substituted benzyl alcohols can react with isatin in the presence of a catalyst (e.g., methanesulfonyl chloride) to introduce the nitrobenzyl group . Alternative routes include the use of thiosemicarbazones, where intermediates are synthesized via condensation reactions followed by functional group transformations . Key steps often require purification via flash chromatography (e.g., cyclohexane/EtOAc solvent systems) and structural validation using NMR and HRMS .

Q. Which purification techniques are most effective for isolating this compound?

Flash chromatography is widely employed, with solvent ratios tailored to polarity (e.g., 8:2 cyclohexane/EtOAc for intermediates ). For highly polar derivatives, gradient elution (e.g., 1:1 to 1:9 cyclohexane/EtOAc) improves separation . Recrystallization using ethanol or dichloromethane-hexane mixtures may further enhance purity. Always monitor fractions via TLC and confirm purity using HPLC or melting point analysis .

Q. How is structural characterization performed for this compound?

A multi-technique approach ensures accuracy:

  • 1H/13C NMR : Assign peaks based on coupling constants and integration (e.g., δ 7.5–8.0 ppm for aromatic protons, δ 4.1–4.3 ppm for benzyl-CH2) .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]+) with <5 ppm error .
  • X-ray diffraction : Resolve ambiguities in regiochemistry or stereochemistry .
    Cross-referencing with computational models (e.g., DFT-optimized structures) can corroborate assignments .

Q. What safety protocols are critical when handling nitrobenzyl-substituted indoles?

  • Use inert atmospheres (N2/Ar) to prevent oxidation .
  • Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact .
  • Store in airtight containers at –20°C to minimize degradation .
  • Follow waste disposal guidelines for nitroaromatics to prevent environmental contamination .

Advanced Research Questions

Q. How can reaction yields be optimized for the nitrobenzylation of indole-2,3-dione?

  • Catalyst screening : Test Brønsted/Lewis acids (e.g., p-TsOH, FeCl3) to enhance electrophilicity of the benzylating agent .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) may improve solubility, while toluene can reduce side reactions .
  • Temperature control : Microwave-assisted synthesis at 80–100°C can accelerate reactions while maintaining selectivity .
  • Statistical design : Use response surface methodology (RSM) to model interactions between variables (e.g., catalyst loading, temperature) .

Q. How should contradictory spectroscopic data (e.g., NMR vs. HRMS) be resolved?

  • Reanalyze purity : Trace impurities (e.g., solvents, byproducts) can distort NMR signals. Repurify via preparative HPLC .
  • Isotopic labeling : Introduce deuterated analogs to confirm peak assignments .
  • Advanced spectroscopy : 2D NMR (e.g., COSY, HSQC) clarifies coupling networks, while high-resolution X-ray crystallography resolves structural ambiguities .

Q. What mechanistic insights exist for the biological activity of nitrobenzyl-indole derivatives?

  • Enzyme inhibition : Screen against kinases or oxidoreductases using fluorescence-based assays. For example, nitro groups may act as electron-withdrawing moieties, modulating binding affinity .
  • Metabolic stability : Perform in vitro microsomal assays to assess susceptibility to cytochrome P450-mediated degradation .
  • Computational docking : Use AutoDock or Schrödinger Suite to predict binding poses in target proteins (e.g., cancer-related kinases) .

Q. How can solubility challenges in aqueous buffers be addressed for pharmacological studies?

  • Prodrug design : Introduce hydrophilic groups (e.g., phosphate esters) via post-synthetic modifications .
  • Nanoparticle formulation : Encapsulate the compound in PEGylated liposomes to enhance bioavailability .
  • Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) or cyclodextrin inclusion complexes .

Q. What degradation pathways are observed under accelerated stability conditions?

  • Photodegradation : Nitro groups may undergo photoreduction to amines; store samples in amber vials .
  • Hydrolysis : The indole-2,3-dione core is susceptible to base-mediated ring opening. Monitor pH during storage .
  • Oxidative pathways : LC-MS can detect nitro-to-nitroso or quinone transformations .

Q. How can computational modeling aid in designing derivatives with enhanced properties?

  • QSAR modeling : Correlate substituent effects (e.g., Hammett σ values) with bioactivity or solubility .
  • Molecular dynamics : Simulate membrane permeation or protein-ligand binding stability .
  • ADMET prediction : Use tools like SwissADME to forecast pharmacokinetic profiles early in development .

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